molecular formula C23H25FN2O3 B6092348 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide

Cat. No.: B6092348
M. Wt: 396.5 g/mol
InChI Key: GMQAJUYNYBZUQY-UHFFFAOYSA-N
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Description

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide is a complex organic compound that features a piperidine ring, a cyclopropane moiety, and a fluorinated benzamide group

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3/c24-19-7-1-16(2-8-19)15-25-22(27)17-5-9-20(10-6-17)29-21-11-13-26(14-12-21)23(28)18-3-4-18/h1-2,5-10,18,21H,3-4,11-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQAJUYNYBZUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclopropane moiety. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, followed by cyclization. The cyclopropane moiety is introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.

The final step involves coupling the piperidine derivative with the fluorinated benzamide. This can be achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks the carbonyl carbon of the benzamide, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzamide carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
  • 4-(1-Methylpiperidin-4-yl)oxy aniline
  • 1-Methyl-4-(piperidin-4-yl)piperazine

Uniqueness

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]benzamide is unique due to its combination of a cyclopropane moiety, a piperidine ring, and a fluorinated benzamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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